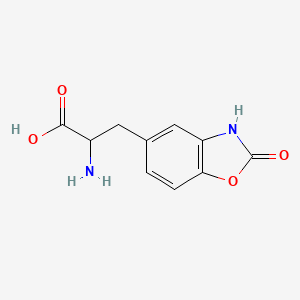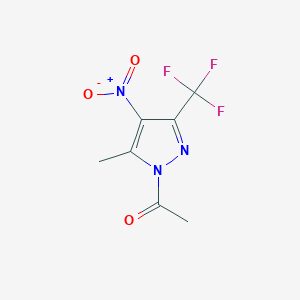
1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Description
The compound "1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in various fields of chemistry. Pyrazole derivatives are often synthesized for their potential use in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of acetic anhydride with amines or other nitrogen-containing heterocycles. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was reacted with acetic anhydride to yield acetylated products, which were then characterized using various spectroscopic techniques . Similarly, acylation reactions have been employed to synthesize a new class of pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of acylation in creating diverse pyrazole-based structures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated by the characterization of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. This compound crystallizes in the monoclinic space group, and its molecular geometry has been optimized using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . Additionally, the study of polymorphic modifications of a related compound, 1-acetyl-3-(4-nitrophenyl)-5-(2′-furyl)pyrazoline, revealed the influence of molecular geometry on the formation of crystal structures .
Chemical Reactions Analysis
Pyrazole derivatives can form metal complexes, as seen with 3-amino-4-acetyl-5-methylpyrazole, which acts as a monodentate ligand to form tetrahedral complexes with metals like Zn, Cu, and Hg. These complexes are characterized by their coordination properties and hydrogen bonding interactions . The reactivity of pyrazole derivatives under different conditions, such as the presence of catalytic bases or varying equivalents of acetic anhydride, can lead to the formation of monoacetylated, diacetylated, or triacetylated products, demonstrating the compound's versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. Spectroscopic methods like HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS are used to study these properties. For example, the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate were analyzed to determine their structural and spectroscopic characteristics . The quantum chemical computational studies provide insights into the vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties of these compounds .
properties
IUPAC Name |
1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGVQIRJFHWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



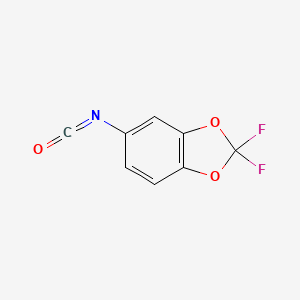
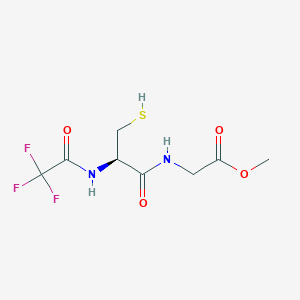
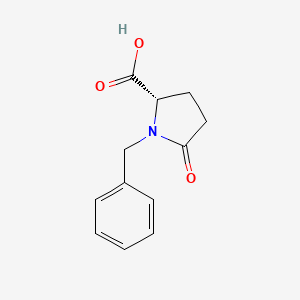
![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)
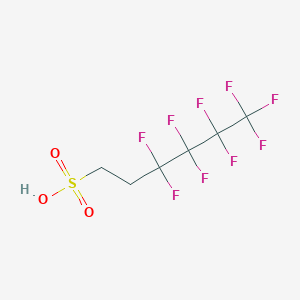
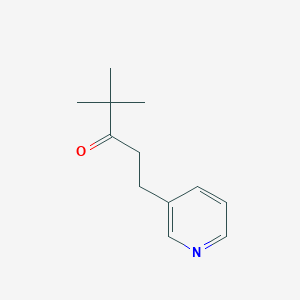
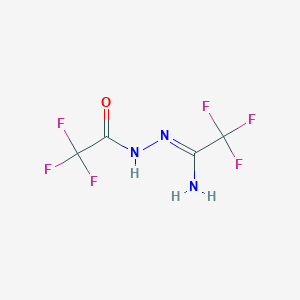


![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)

